Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate
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Overview
Description
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C9H17NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(aminomethyl)oxan-4-yl]acetate typically involves the reaction of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the tetrahydropyran derivative attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-(aminomethyl)oxan-4-yl]acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects on the target pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(oxan-4-yl)amino]acetate: Similar structure but with different functional groups.
Methyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate, also known as this compound hydrochloride, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and metabolic effects, as well as its molecular mechanisms of action.
Structural Characteristics
This compound is characterized by its oxane ring and aminomethyl substituent. The molecular formula is C9H17NO3, with a molecular weight of approximately 189.24 g/mol. Its unique structure contributes to its potential interactions with various biological targets, enhancing its therapeutic applications.
Antimicrobial Activity
Initial studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens through mechanisms such as:
- Enzyme Inhibition : The compound inhibits specific enzymes critical for microbial survival, disrupting vital metabolic pathways.
- Pathogen Targeting : It has been effective against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
This compound has demonstrated promising anticancer activities in vitro. Key findings include:
- Cell Proliferation Inhibition : The compound exhibits antiproliferative effects on several cancer cell lines, including HepG2 (liver), MDA-MB-231 (breast), and A2780 (ovarian) cells. IC50 values range from 11.5 to 13 µM, indicating potent activity against these cell lines .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 11.5 |
MDA-MB-231 | 11.6 |
A2780 | 13 |
- Mechanisms of Action : The compound induces apoptosis and cell cycle arrest at the subG1 phase, leading to increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like BCL-2 .
Metabolic Effects
The compound influences cellular metabolism by modulating the activity of metabolic enzymes involved in various pathways:
- MAPK Pathway Modulation : It impacts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular interactions:
- Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their catalytic activity or altering their function.
- Gene Expression Modulation : It interacts with transcription factors, leading to changes in gene expression that affect cellular functions and metabolic processes.
- Transport Mechanisms : The compound interacts with organic cation transporters (OCTs), facilitating its uptake into cells, which is critical for its biological effects.
Case Studies
Recent research has focused on elucidating the therapeutic potential of this compound:
- A study demonstrated its effectiveness in reducing tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents, highlighting its potential as an adjunct treatment in cancer therapy.
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)oxan-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)6-9(7-10)2-4-13-5-3-9/h2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLIJGXYLSKIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCOCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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